Stereochemical Identity: E-Configuration Confirmed by InChIKey vs. the Z-Isomer
The target compound bears the E-configuration at the exocyclic methylene bridge, with InChIKey SSMPENLTJDTTFF-UKTHLTGXSA-N. The Z-isomer, (2Z)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3,4-dihydro-1(2H)-naphthalenone, has InChIKey SSMPENLTJDTTFF-LCYFTJDESA-N, and its 1H NMR spectrum (300 MHz, DMSO-d6) has been independently deposited in the KnowItAll NMR Spectral Library [1]. The E-isomer is expected to exhibit distinct olefinic proton chemical shifts and nuclear Overhauser effects relative to the Z-isomer due to differing spatial relationships between the pyrazole C-H and the dihydronaphthalenone ring protons. This stereochemical distinction is critical because E/Z isomerism in α,β-unsaturated carbonyl compounds directly impacts biological activity through differential planarity and receptor fit.
| Evidence Dimension | Stereochemical configuration of exocyclic double bond |
|---|---|
| Target Compound Data | E-configuration; InChIKey SSMPENLTJDTTFF-UKTHLTGXSA-N |
| Comparator Or Baseline | Z-isomer; InChIKey SSMPENLTJDTTFF-LCYFTJDESA-N |
| Quantified Difference | Stereochemical isomerism confirmed by distinct InChIKey values; 1H NMR spectrum of Z-isomer acquired at 300.135 MHz in DMSO-d6 at 308 °C [1] |
| Conditions | NMR characterization (300 MHz, DMSO-d6, 308 °C) |
Why This Matters
Incorrect stereochemistry yields a different compound with potentially divergent biological activity, receptor binding, and physicochemical properties; unambiguous identity verification via InChIKey and NMR is essential for reproducible research procurement.
- [1] SpectraBase. (2Z)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3,4-dihydro-1(2H)-naphthalenone. Compound ID: 8On3qpaVyZT. InChIKey: SSMPENLTJDTTFF-LCYFTJDESA-N. 1H NMR: 300.135 MHz, DMSO-d6, 308 °C. View Source
